(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride
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Overview
Description
Cefetamet Pivoxil Hydrochloride is the hydrochloride salt form of cefetamet pivoxil, a pivalate ester prodrug form of a cefetamet. After oral administration of cefetamet pivoxil hydrochloride, the ester bond is cleaved, releasing active cefetamet.
Scientific Research Applications
Isolation and Characterization of Impurities
Research conducted by Rao et al. (2007) focused on identifying impurities in Cefdinir, an antibiotic, where this compound was detected as an impurity during the drug’s manufacturing process. They utilized high-performance liquid chromatography (HPLC) to isolate and characterize these impurities, demonstrating the importance of analytical techniques in pharmaceutical quality control (Rao et al., 2007).
Synthesis of Related Compounds
Deng Fu-li (2007) and others have researched the synthesis of compounds related to Cefdinir, including derivatives of the (6R,7R)-pivaloyloxymethyl compound. These studies involve various chemical processes like hydrolysis and esterification, highlighting the compound's role in developing new pharmaceuticals (Deng Fu-li, 2007).
Antibacterial Activity
Shrivastava et al. (2014) explored the antibacterial activity of a novel β-Lactam derivative, which included the (6R,7R)-pivaloyloxymethyl structure. Their findings demonstrate the compound's potential in creating effective antibacterial agents (Shrivastava, Ranjan, & Tripathi, 2014).
Corrosion Inhibition and Material Science
Aldana-González et al. (2015) investigated the use of a sodium derivative of this compound as a corrosion inhibitor for steel in acidic conditions. This research indicates potential applications beyond pharmaceuticals, extending to material science and engineering (Aldana-González et al., 2015).
Nanoparticle Synthesis
Abdulghani and Mohuee (2017) utilized a Schiff base derivative of this compound for the synthesis of gold nanoparticles, suggesting its utility in nanotechnology and material synthesis (Abdulghani & Mohuee, 2017).
properties
Product Name |
(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride |
---|---|
Molecular Formula |
C20H26ClN5O7S2 |
Molecular Weight |
548 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H/t12-,16-;/m1./s1 |
InChI Key |
XAAOHMIKXULDKJ-VQZRABBESA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl |
SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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